molecular formula C11H8Cl2N2S B1593658 4,6-Dichloro-2-methylthio-5-phenylpyrimidine CAS No. 64415-11-8

4,6-Dichloro-2-methylthio-5-phenylpyrimidine

Cat. No.: B1593658
CAS No.: 64415-11-8
M. Wt: 271.2 g/mol
InChI Key: LMTMZMBTPXASSW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known to have significant in vivo anti-inflammatory activity , suggesting it may target inflammatory pathways.

Result of Action

4,6-Dichloro-2-methylthio-5-phenylpyrimidine has been reported to exhibit significant in vivo anti-inflammatory activity . This suggests that it may reduce inflammation at the molecular and cellular levels, potentially by inhibiting the production of pro-inflammatory mediators or by modulating immune cell activity.

Preparation Methods

4,6-Dichloro-2-methylthio-5-phenylpyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with thiourea and phenylboronic acid under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux conditions to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,6-Dichloro-2-methylthio-5-phenylpyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4,6-Dichloro-2-methylthio-5-phenylpyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of chlorine, methylthio, and phenyl groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c1-16-11-14-9(12)8(10(13)15-11)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTMZMBTPXASSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214668
Record name 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64415-11-8
Record name 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64415-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-2-methylthio-5-phenylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-methylthio-5-phenylpyrimidine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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